6-Fluorobenzo[d]thiazole-2-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Carbonyl Compounds
6-Fluorobenzo[d]thiazole-2-carbaldehyde can be utilized in the synthesis of carbonyl compounds, such as aldehydes or ketones, starting from amines via transaminations. This process has wide applications, with yields typically exceeding 80% (Calō et al., 1972).
Development of Anti-Cancer Agents
This compound plays a role in the synthesis of novel fluoro-substituted benzo[b]pyrans, which show promising anti-cancer activity against various human cancer cell lines including lung, breast, and CNS cancer (Hammam et al., 2005).
Creation of Novel Push-Pull Benzothiazole Derivatives
6-Fluorobenzo[d]thiazole-2-carbaldehyde is key in synthesizing push-pull benzothiazole derivatives with reverse polarity, which are potential candidates for non-linear optical applications. The synthesis involves substituting at the 2-position with strong electron-acceptor groups and at the 6-position with strong electron-donor groups (Hrobárik et al., 2004).
Antimicrobial and Antitubercular Activities
The synthesis of linezolid-like molecules, which involves 6-Fluorobenzo[d]thiazole-2-carbaldehyde, shows that these compounds have good antimicrobial and antitubercular activities. This highlights its potential in creating new antimicrobial agents (Başoğlu et al., 2012).
Sensing Applications
6-Fluorobenzo[d]thiazole-2-carbaldehyde-based novel thiazole carbaldehydes have been developed as sensors for fluoride anions. They exhibit fluorescence enhancement in the presence of fluoride due to intramolecular charge transfer mechanisms (Tayade & Sekar, 2017).
properties
IUPAC Name |
6-fluoro-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMAFOZBTZBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856444 | |
Record name | 6-Fluoro-1,3-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[d]thiazole-2-carbaldehyde | |
CAS RN |
933749-06-5 | |
Record name | 6-Fluoro-1,3-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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